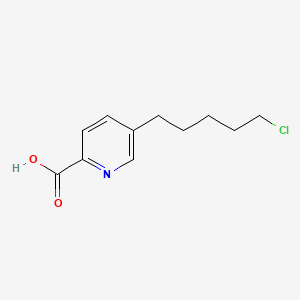
Picolinic acid, 5-(5-chloropentyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Picolinic acid, 5-(5-chloropentyl)-: is a derivative of picolinic acid, which is an organic compound with a pyridine ring and a carboxylic acid group. This compound is characterized by the presence of a 5-chloropentyl group attached to the nitrogen atom of the pyridine ring. Picolinic acid and its derivatives are known for their chelating properties and have been studied for various biological and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of picolinic acid, 5-(5-chloropentyl)- typically involves the chlorination of pentyl groups followed by their attachment to the picolinic acid molecule. One common method involves the use of 5-chloropentyl chloride, which reacts with picolinic acid under basic conditions to form the desired compound. The reaction is usually carried out in a solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods: Industrial production of picolinic acid derivatives often involves large-scale chlorination processes followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Picolinic acid, 5-(5-chloropentyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chloropentyl group to a pentyl group or other reduced forms.
Substitution: The chlorine atom in the chloropentyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate and a suitable solvent like ethanol or acetone.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes, alcohols.
Substitution: Amines, thiols, ethers.
Applications De Recherche Scientifique
Chemistry: Picolinic acid, 5-(5-chloropentyl)- is used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions. It is also employed in organic synthesis as a building block for more complex molecules.
Biology: In biological research, picolinic acid derivatives are studied for their potential as metal chelators, which can be useful in treating metal poisoning or in the development of metal-based drugs.
Medicine: The compound has been investigated for its potential antiviral properties, particularly against enveloped viruses such as influenza and SARS-CoV-2. It is believed to inhibit viral entry by disrupting the fusion of the viral envelope with the host cell membrane .
Industry: In industrial applications, picolinic acid derivatives are used in the formulation of metal chelating agents, which are important in various processes such as water treatment, agriculture, and the production of detergents.
Mécanisme D'action
The mechanism of action of picolinic acid, 5-(5-chloropentyl)- involves its ability to bind to metal ions through its carboxylate and pyridine nitrogen atoms. This chelation disrupts the normal function of metal-dependent enzymes and proteins. In antiviral applications, the compound interferes with the viral entry process by targeting the viral envelope, preventing the fusion of the virus with the host cell membrane .
Comparaison Avec Des Composés Similaires
Nicotinic acid: An isomer of picolinic acid with the carboxyl group at the 3-position.
Isonicotinic acid: Another isomer with the carboxyl group at the 4-position.
Dipicolinic acid: Contains two carboxyl groups at the 2- and 6-positions.
Uniqueness: Picolinic acid, 5-(5-chloropentyl)- is unique due to the presence of the 5-chloropentyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications requiring selective metal chelation or specific antiviral activity.
Propriétés
Numéro CAS |
49751-44-2 |
|---|---|
Formule moléculaire |
C11H14ClNO2 |
Poids moléculaire |
227.69 g/mol |
Nom IUPAC |
5-(5-chloropentyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H14ClNO2/c12-7-3-1-2-4-9-5-6-10(11(14)15)13-8-9/h5-6,8H,1-4,7H2,(H,14,15) |
Clé InChI |
ZOOPILLITPCXKY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1CCCCCCl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


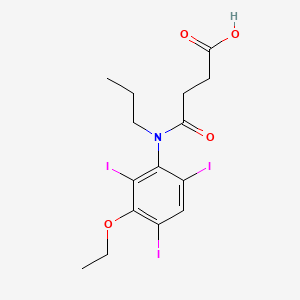
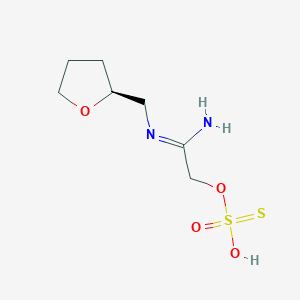
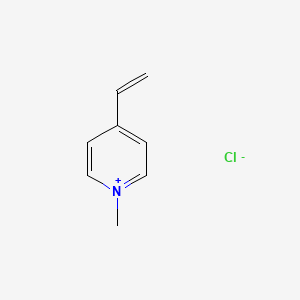

![4-Bromo-6-methyl-2-phenyl-8H-pyrano[3,2-f][1,3]benzoxazol-8-one](/img/structure/B14665807.png)
![1-[2-(2-Chloroanilino)-2-oxoethyl]-1-methylpiperidin-1-ium iodide](/img/structure/B14665816.png)
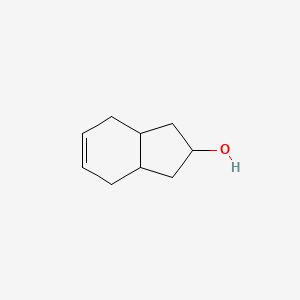
![1-[3,4-Dichlorophenyl]-3-[4-[[2-[diisopropylamino]ethyl]amino]-6-methyl-2-pyrimidinyl]guanidine](/img/structure/B14665827.png)
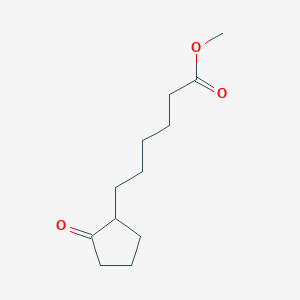
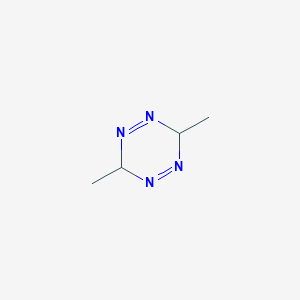
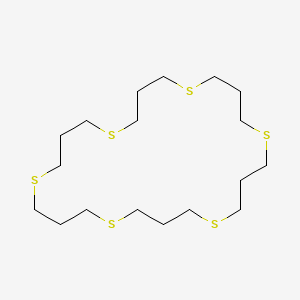

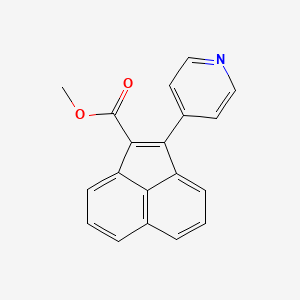
![3-{[(6-Nitro-1H-benzimidazol-2-yl)methyl]sulfanyl}propane-1-sulfonic acid](/img/structure/B14665857.png)
